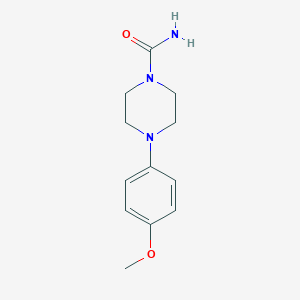

4-(4-Methoxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCCVVIZOOFKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357354 | |

| Record name | 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89026-59-5 | |

| Record name | 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of 4-(4-Methoxyphenyl)piperazine-1-carboxamide, a piperazine derivative with significant potential in medicinal chemistry and drug development. The document delves into the strategic synthesis of the core intermediate, 1-(4-methoxyphenyl)piperazine, and its subsequent conversion to the target carboxamide. Mechanistic insights, detailed experimental protocols, and critical safety considerations are presented to ensure a thorough understanding and safe execution of the synthetic procedures.

Introduction and Significance

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmacology, forming the core of numerous approved drugs with a wide range of biological activities.[1] The 1-arylpiperazine moiety, in particular, is a privileged structure known to interact with various biological targets. The subject of this guide, this compound, belongs to this important class of compounds. Its precursor, 1-(4-methoxyphenyl)piperazine (pMeOPP), is recognized for its stimulant and euphoric properties and serves as a crucial building block in the synthesis of several active pharmaceutical ingredients, including the anticancer agent lapatinib and the antihypertensive drug naftopidil.[2][3]

The introduction of a carboxamide group at the N1-position of the piperazine ring can significantly modulate the pharmacological profile of the parent molecule. Carboxamide derivatives of related 4-arylpiperazines have been shown to act as potent ligands for dopamine D2 and D3 receptors, which are key targets in the treatment of various neurological and psychiatric disorders.[4][5] This suggests that this compound holds promise as a valuable compound for further investigation in drug discovery programs.

This guide will provide a comprehensive overview of a reliable and efficient synthetic route to this target molecule, starting from readily available commercial starting materials.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), reveals two key disconnections. The primary disconnection is at the C-N bond of the carboxamide, leading back to the key intermediate 1-(4-methoxyphenyl)piperazine (II) and a suitable carbamoylating agent. A secondary disconnection of the intermediate (II) at the aryl-nitrogen bond points to p-anisidine (III) and a piperazine synthon, such as bis(2-chloroethyl)amine (IV), as the starting materials.

This retrosynthetic approach informs the forward synthetic strategy, which will be a two-step process:

-

Synthesis of 1-(4-Methoxyphenyl)piperazine (II): A one-pot reaction involving the nucleophilic substitution of bis(2-chloroethyl)amine hydrochloride with p-anisidine.

-

Synthesis of this compound (I): The reaction of the synthesized intermediate (II) with potassium isocyanate to form the desired urea derivative.

Mechanistic Insights

Formation of 1-(4-Methoxyphenyl)piperazine

The synthesis of 1-(4-methoxyphenyl)piperazine from p-anisidine and bis(2-chloroethyl)amine proceeds via a double nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The mechanism involves the initial N-alkylation of p-anisidine by one of the chloroethyl groups of bis(2-chloroethyl)amine, followed by an intramolecular cyclization where the secondary amine attacks the second chloroethyl group to form the piperazine ring.

Formation of the Carboxamide (Urea) Linkage

The formation of the carboxamide (in this case, a urea derivative) from the reaction of 1-(4-methoxyphenyl)piperazine with potassium isocyanate is a classic example of nucleophilic addition to an isocyanate.[6][7] The isocyanate group, generated in situ from potassium isocyanate in the presence of an acid, is highly electrophilic at the central carbon atom. The secondary amine of the piperazine acts as a nucleophile, attacking the carbonyl carbon of the isocyanate. This is followed by proton transfer to yield the stable urea linkage. The reaction is typically straightforward and proceeds with high yield.[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Synthesis of 1-(4-Methoxyphenyl)piperazine

This procedure is adapted from a one-pot synthesis method to avoid the isolation of the carcinogenic intermediate bis(2-chloroethyl)amine.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |

| p-Anisidine | 123.15 | 0.24 | 29.56 g |

| Bis(2-chloroethyl)amine hydrochloride | 178.49 | 0.26 | 46.41 g |

| Sodium Carbonate (anhydrous) | 105.99 | 0.16 + 0.13 | 16.96 g + 13.78 g |

| 1-Butanol | 74.12 | - | 80 mL |

| Hydrochloric Acid (concentrated) | 36.46 | - | ~30 mL |

| Sodium Hydroxide | 40.00 | - | As needed |

| Water | 18.02 | - | As needed |

| Ethanol | 46.07 | - | As needed |

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (0.24 mol) and 1-butanol (80 mL).

-

Addition of Bis(2-chloroethyl)amine hydrochloride: To the stirred solution, add bis(2-chloroethyl)amine hydrochloride (0.26 mol).

-

First Basification and Reflux: Add anhydrous sodium carbonate (0.16 mol) to the mixture. Heat the reaction mixture to 120 °C and maintain it under reflux for 5 hours.

-

Second Basification and Continued Reflux: After 5 hours, add another portion of anhydrous sodium carbonate (0.13 mol) and continue to heat under reflux for an additional 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and stir. Separate the organic layer. Wash the aqueous layer with 1-butanol (2 x 50 mL). Combine the organic layers.

-

Extraction and pH Adjustment: Wash the combined organic layers with water (2 x 100 mL). Adjust the pH of the organic layer to 12 with a solution of sodium hydroxide. Wash with a saturated brine solution.

-

Salt Formation and Isolation: Adjust the pH of the combined organic layers to 5 with concentrated hydrochloric acid. Distill off the water and 1-butanol under reduced pressure to obtain the hydrochloride salt of the product.

-

Recrystallization: Recrystallize the crude hydrochloride salt from ethanol to yield pure 1-(4-methoxyphenyl)piperazine dihydrochloride.

Synthesis of this compound

This protocol describes the formation of the carboxamide from the synthesized intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |

| 1-(4-Methoxyphenyl)piperazine | 192.26 | 0.015 | 2.88 g |

| Potassium Isocyanate | 81.12 | 0.016 | 1.30 g |

| Acetic Acid (10% aqueous solution) | 60.05 | - | 25 mL |

| Sodium Hydroxide (5N solution) | 40.00 | - | ~80 mL |

| Water | 18.02 | - | As needed |

Procedure:

-

Dissolution of the Starting Material: Dissolve 1-(4-methoxyphenyl)piperazine (0.015 mol) in 25 mL of a 10% aqueous acetic acid solution in a round-bottom flask with stirring.

-

Addition of Potassium Isocyanate: In a separate beaker, dissolve potassium isocyanate (0.016 mol) in 10 mL of water. Add this solution dropwise to the stirred piperazine solution at room temperature over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 15 hours.

-

Work-up and Precipitation: Add 50 mL of water to the reaction mixture and cool it to 0 °C in an ice bath. Slowly add 80 mL of 5N sodium hydroxide solution to basify the mixture.

-

Isolation and Purification: A crystalline product should precipitate out. Stir the mixture for 4 hours to ensure complete precipitation. Filter the solid product, wash it with cold water, and dry it under vacuum to yield this compound.

Visualizing the Synthesis

Overall Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of the target compound.

Reaction Mechanism for Carboxamide Formation

Caption: Nucleophilic addition mechanism for carboxamide formation.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

p-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled.[9][10][11] Suspected of causing genetic defects and may cause cancer. It is also very toxic to aquatic life.[11]

-

Bis(2-chloroethyl)amine hydrochloride: A corrosive substance that causes severe skin burns and eye damage.[1][12][13][14] It is harmful if swallowed and may cause respiratory irritation.[14] This compound is a suspected carcinogen and mutagen.[13]

-

1-(4-Methoxyphenyl)piperazine: Causes skin and serious eye irritation.[7][15][16] May cause respiratory irritation.[7][16]

-

Potassium Isocyanate: Harmful if swallowed and causes serious eye irritation.[6][17][18][19]

-

1-Butanol: Flammable liquid and vapor. Harmful if swallowed and causes serious eye damage. May cause respiratory irritation and drowsiness or dizziness.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

Conclusion

This technical guide has outlined a robust and well-documented synthetic pathway for the preparation of this compound. By providing detailed experimental protocols, mechanistic insights, and essential safety information, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The described synthesis is efficient and utilizes readily available starting materials, making the target compound accessible for further biological evaluation and as a scaffold for the development of novel therapeutic agents.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. [Link]

-

S D Fine-Chem Limited. (n.d.). p-anisidine - GHS Safety Data Sheet. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium cyanate. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - p-Anisidine. [Link]

-

Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

-

Wikipedia. (n.d.). para-Methoxyphenylpiperazine. [Link]

-

ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Grokipedia. (n.d.). para-Methoxyphenylpiperazine. [Link]

-

Schepmann, D., et al. (2010). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 53(19), 7033-7044. [Link]

-

Newman, A. H., et al. (2012). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(10), 844-848. [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - potassium cyanate 97%. [Link]

-

Newman, A. H., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 21(17), 5098-5101. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. merckmillipore.com [merckmillipore.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 19. spectrumchemical.com [spectrumchemical.com]

Mechanism of action of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

An In-depth Technical Guide to the Mechanism of Action of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound this compound. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds, particularly para-Methoxyphenylpiperazine (pMeOPP), and the broader class of arylpiperazine carboxamides. We hypothesize a primary mechanism centered on the modulation of monoaminergic systems, including interaction with serotonin and dopamine receptors and transporters. This guide outlines a detailed, multi-phase experimental workflow designed to rigorously test these hypotheses, providing researchers and drug development professionals with a robust framework for characterization.

Introduction and Molecular Profile

This compound belongs to the arylpiperazine class of compounds, a scaffold known for its versatile central nervous system (CNS) activity.[1] The core structure consists of a piperazine ring linked to a methoxy-substituted phenyl group and a carboxamide moiety at the N1 and N4 positions, respectively.

Its structure is highly analogous to the well-documented psychoactive compound para-Methoxyphenylpiperazine (pMeOPP, 4-MeOPP), differing only by the addition of a carboxamide group at the N1 position of the piperazine ring.[2][3] This structural similarity forms the primary basis for our mechanistic hypotheses. The arylpiperazine scaffold is a privileged structure in CNS drug discovery, found in approved drugs targeting a range of neurological and psychiatric disorders.[4]

Hypothesized Mechanism of Action

Based on the pharmacology of its closest structural analog, pMeOPP, and the known targets of related arylpiperazine carboxamides, we propose a multi-faceted mechanism of action primarily involving the serotonergic and dopaminergic systems.

Primary Hypothesis: Monoamine System Modulation (Derived from pMeOPP)

The principal mechanism is likely the modulation of monoamine neurotransmission. In vitro studies of pMeOPP have demonstrated that it can inhibit the reuptake and induce the release of monoamine neurotransmitters.[2] Furthermore, many piperazine derivatives act as non-selective serotonin receptor agonists.[2]

-

Monoamine Transporter Interaction: The compound is hypothesized to bind to and inhibit the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.

-

Serotonin Receptor Agonism: It is likely to exhibit agonist activity at various serotonin (5-HT) receptor subtypes, contributing to its overall pharmacological effect.

Secondary Hypothesis: Dopamine D2/D3 Receptor Interaction (Derived from Arylpiperazine Carboxamides)

The arylpiperazine carboxamide moiety is a common pharmacophore in ligands targeting dopamine D2 and D3 receptors.[5][6][7] Numerous studies have shown that modifications to the carboxamide portion can significantly influence affinity and selectivity for these receptors. Therefore, it is plausible that this compound also acts as a ligand, potentially an antagonist or partial agonist, at D2 and/or D3 receptors. The N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamide series, for instance, has yielded potent D2 and D3 receptor ligands.[5]

Proposed Experimental Validation Workflow

To empirically determine the mechanism of action, a systematic, multi-phase experimental approach is required. This workflow is designed to be self-validating, with each phase building upon the results of the last.

Caption: Experimental workflow for mechanistic characterization.

Phase 1: In Vitro Target Binding Profile

Objective: To identify the primary molecular targets by screening the compound against a broad panel of CNS receptors and transporters.

Methodology: Radioligand Binding Assays

-

Preparation: The test compound is solubilized in an appropriate vehicle (e.g., DMSO) to create a range of concentrations.

-

Incubation: Cell membranes expressing the target receptor or transporter are incubated with a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Spiperone for D2) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data

| Target | Radioligand | Hypothetical Ki (nM) |

| SERT | [³H]-Citalopram | 50 |

| DAT | [³H]-WIN 35,428 | 250 |

| NET | [³H]-Nisoxetine | 400 |

| 5-HT1A | [³H]-8-OH-DPAT | 30 |

| 5-HT2A | [³H]-Ketanserin | 150 |

| Dopamine D2 | [³H]-Spiperone | 120 |

| Dopamine D3 | [³H]-7-OH-DPAT | 90 |

Phase 2: Functional Activity at Primary Targets

Objective: To determine the functional effect (agonist, antagonist, partial agonist) of the compound at the high-affinity targets identified in Phase 1.

Methodology: cAMP Functional Assay (for Gαi/s-coupled receptors like 5-HT1A and D2)

-

Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT1A).

-

Treatment: Treat cells with varying concentrations of the test compound. To test for antagonism, co-incubate with a known agonist.

-

cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Analysis:

-

Agonism: A dose-dependent decrease (for Gαi) or increase (for Gαs) in cAMP indicates agonist activity. Calculate EC50 and Emax.

-

Antagonism: A rightward shift in the dose-response curve of a known agonist indicates competitive antagonism. Calculate pA2 or KB.

-

Hypothetical Functional Data

| Target | Assay Type | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (% of Standard Agonist) |

| 5-HT1A | cAMP Assay | Full Agonist | 65 | 98% |

| Dopamine D2 | cAMP Assay | Antagonist | 200 (IC50) | N/A |

| SERT | Uptake Assay | Inhibitor | 80 (IC50) | N/A |

Hypothesized Downstream Signaling Pathway

Assuming the compound is a 5-HT1A agonist and SERT inhibitor, it would exert a synergistic effect on serotonergic signaling. SERT inhibition would increase synaptic serotonin levels, while direct 5-HT1A agonism would activate postsynaptic receptors and presynaptic autoreceptors.

Caption: Hypothesized dual-action serotonergic signaling pathway.

Structure-Activity Relationship (SAR) and Metabolism

The addition of the carboxamide group to the pMeOPP scaffold is a critical modification. In many arylpiperazine series, a carboxamide linker is pivotal for high-affinity interactions, particularly with dopamine receptors, where it may form hydrogen bonds within the receptor's binding pocket.[7] This modification can also significantly alter the compound's pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration.

The primary metabolism of pMeOPP occurs via O-demethylation by the cytochrome P450 enzyme CYP2D6 to form para-hydroxyphenylpiperazine.[2] It is highly probable that this compound undergoes a similar primary metabolic transformation, though the carboxamide moiety may also be subject to hydrolysis.

Conclusion

While direct experimental data for this compound is not yet available, a robust mechanistic hypothesis can be formulated based on its structural similarity to pMeOPP and the established pharmacology of the arylpiperazine carboxamide class. The most probable mechanism involves a dual action on the serotonin system—inhibition of reuptake via SERT and direct agonism at 5-HT receptors—complemented by potential antagonist activity at dopamine D2/D3 receptors. The comprehensive experimental workflow detailed in this guide provides a clear and scientifically rigorous path for the definitive characterization of this compound's mechanism of action, enabling its further development and evaluation.

References

- MDPI. (n.d.). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities.

- Wikipedia. (n.d.). para-Methoxyphenylpiperazine.

- Grokipedia. (n.d.). para-Methoxyphenylpiperazine.

- Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride).

- PubMed. (n.d.). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands.

- PubMed Central. (n.d.). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists.

- PubMed Central. (n.d.). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists.

- PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.

- NIH. (n.d.). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands.

- A2B Chem. (n.d.). 1-(4-Methoxyphenyl)piperazine.

- PubMed. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders.

- Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

- PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.

- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- PubMed. (n.d.). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation.

Sources

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Abstract

The arylpiperazine scaffold represents one of the most prolific "privileged structures" in modern medicinal chemistry. Its unique combination of physicochemical properties and synthetic tractability has made it a cornerstone in the development of therapeutic agents, particularly those targeting the central nervous system (CNS). This guide delves into the specific history and scientific evolution of a core arylpiperazine derivative: 4-(4-Methoxyphenyl)piperazine-1-carboxamide. We will explore its discovery not as a singular event, but as the logical culmination of decades of structure-activity relationship (SAR) studies. This document provides a detailed examination of its synthesis, the pharmacodynamic significance of its constituent parts, and its role as a foundational building block for a multitude of advanced therapeutic candidates.

The Ascendance of the Arylpiperazine Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. Arylpiperazines exemplify this concept, serving as the foundation for drugs treating a wide array of conditions, from neurological and psychiatric disorders to cancer.[1][2][3] Their value stems from a modular structure: an aromatic ring (the 'aryl' group) connected to a piperazine core, which in turn can be functionalized at its distal nitrogen atom.[1] This modularity allows chemists to fine-tune the molecule's properties—such as receptor affinity, selectivity, and pharmacokinetics—by systematically modifying each component.

Initially investigated for antihistamine and anti-inflammatory properties, the arylpiperazine class quickly gained prominence as ligands for aminergic G protein-coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors, which are critical targets in neuropsychopharmacology.[1][2]

Synthesis and Chemical Characterization

The construction of the this compound molecule is a multi-step process that leverages well-established synthetic organic chemistry protocols. The general approach involves the formation of the core intermediate, 1-(4-methoxyphenyl)piperazine, followed by the introduction of the carboxamide group.

Synthesis of the 1-(4-Methoxyphenyl)piperazine Intermediate

Several robust methods exist for the N-arylation of piperazine. A common and effective industrial-scale method involves the cyclization of diethanolamine followed by reaction with an appropriate aniline.[4]

Caption: General workflow for the synthesis of the 1-(4-methoxyphenyl)piperazine intermediate.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)piperazine [4]

-

Step 1: Formation of Bis(2-bromoethyl)amine Hydrobromide. To a flask containing diethanolamine (0.26 mol), slowly add 48% hydrobromic acid (0.5 mol) over one hour with stirring. Reflux the reaction mixture for 12 hours. After reflux, distill off excess HBr to yield the crude bis(2-bromoethyl)amine intermediate.

-

Step 2: Cyclization with p-Anisidine. In the same reaction vessel under a nitrogen atmosphere, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol. Heat the mixture to 120°C for 5 hours.

-

Step 3: Completion of Reaction. Add another portion of sodium carbonate (0.13 mol) and continue heating for an additional 24 hours to drive the reaction to completion.

-

Step 4: Work-up and Isolation. After cooling to room temperature, wash the suspension twice with 100 mL of water. Adjust the pH of the aqueous layer to 12 with sodium hydroxide and extract with an organic solvent. Adjust the pH of the combined organic layers to 5 with concentrated HCl to precipitate the hydrochloride salt. The salt can be recrystallized from ethanol to yield pure 1-(4-methoxyphenyl)piperazine dihydrochloride.[4]

Addition of the Carboxamide Moiety

The final step is the formation of the carboxamide at the N4 position of the piperazine ring. A straightforward method for this transformation is the reaction of the piperazine with an isocyanate or a cyanate salt.

Caption: Final step in the synthesis: formation of the N-carboxamide group.

Experimental Protocol: Synthesis of this compound

-

Step 1: Dissolution. Dissolve 1-(4-methoxyphenyl)piperazine in a solution of acetic acid containing 10% water.

-

Step 2: Reagent Addition. At room temperature, add a solution of potassium cyanate in water dropwise over 15 minutes.

-

Step 3: Reaction. Stir the mixture for 15 hours at room temperature.

-

Step 4: Isolation. Add water to the reaction mixture and cool to 0°C. Slowly add 5N NaOH to basify the solution. Stir for 4 hours to allow the product to crystallize.

-

Step 5: Purification. Filter the crystalline product and wash thoroughly with water to yield the final compound.

Physicochemical Properties

The resulting compound's properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [5] |

| Molar Mass | 192.26 g/mol | [5] |

| CAS Number | 38212-30-5 | [5] |

| Appearance | Crystalline Solid | [6] |

| Melting Point | 42-47 °C | [5] |

| Solubility | Soluble in DMSO, Methanol | [5][6] |

Historical Context and the Logic of Discovery

The specific discovery of this compound is not attributed to a single breakthrough moment but is rather an outcome of systematic medicinal chemistry efforts to develop selective ligands for aminergic receptors. The history is best understood by examining the evolution of the "long-chain arylpiperazine" (LCAP) class of compounds.[7][8][9][10]

Researchers in the mid-to-late 20th century identified the arylpiperazine motif as a key pharmacophore for interacting with serotonin and dopamine receptors.[2][11] Early work focused on establishing a general pharmacophore model.

Caption: The four key components of the long-chain arylpiperazine (LCAP) pharmacophore.

The development of this scaffold was driven by the need for drugs with improved selectivity and fewer side effects for treating psychosis, depression, and anxiety.[12] The core idea was that the N-aryl group would provide the primary anchor into a hydrophobic pocket of the target receptor, while the basic nitrogen of the piperazine ring would form a crucial ionic interaction with a conserved aspartate residue in aminergic GPCRs.[11] The terminal group at the other end of a flexible linker chain could then be modified to fine-tune selectivity and intrinsic activity (i.e., whether the compound acts as an agonist or antagonist).[8]

Structure-Activity Relationship (SAR) Insights

The specific combination of the 4-methoxyphenyl group and the carboxamide moiety in the title compound is a direct result of extensive SAR studies.

The Role of the 4-Methoxyphenyl Group

The methoxy (-OCH₃) group at the para-position of the phenyl ring is an electron-donating group. SAR studies on various arylpiperazine series have consistently shown that the electronic nature of the substituent on the aryl ring is critical for receptor affinity and selectivity.

-

Dopamine Receptors (D₂/D₃): For dopamine D₂-like receptors, the methoxy group, particularly at the 2-position (ortho), is often associated with high affinity.[13] The 4-methoxy substitution is also well-tolerated and contributes to the overall lipophilicity required for brain penetration.

-

Serotonin Receptors (5-HT₁ₐ/5-HT₂ₐ): In the context of serotonin receptors, substitutions on the aryl ring are crucial for differentiating between receptor subtypes. The 4-methoxyphenyl moiety is a common feature in compounds targeting these receptors.[7]

The Significance of the Carboxamide Group

The carboxamide (-CONH₂) at the N4 position is a small, neutral group capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This feature is critical for establishing specific interactions in the receptor binding pocket.

-

Receptor Selectivity: In many ligand series, replacing a simple alkyl or bulky aromatic group with a carboxamide can dramatically alter the selectivity profile. For instance, studies on dopamine D₃ receptor ligands showed that the presence of a carbonyl group in an amide linker was pivotal for high D₃ affinity, and its removal significantly reduced binding.

-

Intrinsic Activity: The nature of the terminal group is a key determinant of whether a ligand will be an agonist, partial agonist, or antagonist. A simple carboxamide, as in the title compound, creates a molecule that often serves as a synthetic intermediate or a fragment for building more complex ligands where the terminal group is further elaborated.[14][15]

The following table summarizes representative SAR data, illustrating how modifications to the core structure impact biological activity at the dopamine D₄ receptor.

| Compound/Modification | Key Structural Change | D₄ Receptor Affinity (Ki, nM) | Reference |

| Lead Compound (1) | N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.54 | [16] |

| Modification 1 | Elongation of alkyl chain from ethyl to propyl | 1.8 | [16] |

| Modification 2 | Replacement of amide bond with ether linkage | 29 | [16] |

| Modification 3 | Introduction of rigidity (cyclic analogue) | 0.61 | [16] |

This table demonstrates that even subtle changes, such as elongating the linker chain (Modification 1) or altering the hydrogen-bonding capability of the linker (Modification 2), can significantly reduce binding affinity, highlighting the optimized nature of the original pharmacophore.[16]

Modern Applications and Derivatives

While this compound is not itself a therapeutic agent, its core structure is a highly valuable building block in modern drug discovery. It serves as a starting point or a key fragment in the synthesis of more complex molecules with enhanced potency, selectivity, and drug-like properties.

Researchers frequently use this scaffold to develop novel agents for:

-

Neurodegenerative Diseases: As a core for multi-target ligands aimed at Alzheimer's and Parkinson's disease.[2]

-

Oncology: As a scaffold for developing novel anti-proliferative agents that target various pathways in cancer cells.[1][3]

-

CNS Disorders: As a platform for creating highly selective ligands for specific serotonin and dopamine receptor subtypes to treat depression and psychosis with improved side-effect profiles.[7][14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. chembk.com [chembk.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

- 8. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands | Bentham Science [eurekaselect.com]

- 11. mdpi.com [mdpi.com]

- 12. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

- 13. Buy 4-(2-methoxyphenyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide [smolecule.com]

- 14. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)piperazine-1-carboxamide is a piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common motif in a wide range of pharmacologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, designing effective drug delivery systems, and ensuring the stability and quality of potential drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed, field-proven methodologies for the experimental determination of these critical parameters.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is identified by the following key descriptors:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 89026-59-5[1] |

| Molecular Formula | C₁₂H₁₇N₃O₂[1] |

| Molecular Weight | 235.28 g/mol [1] |

| Chemical Structure |

The structure reveals a piperazine ring substituted at the N1 position with a 4-methoxyphenyl group and at the N4 position with a carboxamide group. This arrangement of functional groups dictates the compound's polarity, hydrogen bonding capacity, and overall physicochemical behavior.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is crucial for its development as a potential therapeutic agent.

Physical State and Appearance

This compound is a solid at room temperature.[2]

Melting Point

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The onset and peak of the endothermic event corresponding to melting are determined from the resulting thermogram.

-

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

As a solid with a relatively high molecular weight, it is anticipated that this compound will have a high boiling point and may decompose before boiling at atmospheric pressure. Experimental determination is best performed under reduced pressure.

Solubility

Solubility is a key determinant of a drug's bioavailability. While specific quantitative solubility data for this compound in various solvents is not extensively documented, a general understanding can be inferred from its structure. The presence of the polar carboxamide and the nitrogen atoms in the piperazine ring suggests potential solubility in polar protic and aprotic solvents. The methoxyphenyl group introduces some lipophilicity.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

-

Principle: To determine the solubility of a compound in various aqueous and organic solvents, which is crucial for formulation development and biopharmaceutical characterization.

-

Instrumentation: HPLC with UV detection, orbital shaker, pH meter.

-

Methodology (Thermodynamic Solubility):

-

Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibrate the suspension on an orbital shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure saturation.

-

Filter the suspension to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Acidity/Basicity (pKa)

The pKa values of a molecule are critical as they influence its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. The piperazine moiety contains two nitrogen atoms that can be protonated, and thus, the compound is expected to have at least two pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Principle: This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

-

Instrumentation: Automated titrator with a calibrated pH electrode.

-

Methodology:

-

Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent system if aqueous solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution as a function of the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical parameter for predicting membrane permeability and overall drug-like properties.

Experimental Protocol: logP Determination by Shake-Flask Method

-

Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

-

Instrumentation: HPLC with UV detection, orbital shaker.

-

Methodology:

-

Prepare a stock solution of the compound in the phase in which it is more soluble.

-

Add a known volume of this solution to a mixture of n-octanol and water (pre-saturated with each other).

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water, and then take the logarithm to obtain logP.

-

Thermal Stability

Assessing the thermal stability of a compound is essential for determining appropriate storage conditions and for identifying potential degradation pathways.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on thermal stability and decomposition temperatures.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition provides an indication of the thermal stability of the compound.

-

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the protons of the piperazine ring, as well as the protons of the carboxamide group.

-

¹³C NMR will provide signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the piperazine carbons, and the carbonyl carbon of the carboxamide.

-

-

Infrared (IR) Spectroscopy:

-

Expected characteristic absorption bands include N-H stretching vibrations for the carboxamide, C=O stretching of the amide, C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (235.28 g/mol ). The fragmentation pattern can provide further structural information.

-

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with care, following standard laboratory safety procedures.[2]

-

Hazard Identification:

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.[2]

-

Wash hands thoroughly after handling.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[2]

-

If swallowed, immediately call a poison center or doctor.[2]

-

-

Storage:

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided detailed experimental protocols for the determination of key parameters. While some experimental data for this specific molecule is not widely published, the methodologies outlined herein provide a robust framework for its comprehensive characterization. Such data is indispensable for advancing the study of this and related piperazine derivatives in the context of drug discovery and development.

References

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 28(2), 735. Retrieved from [Link]

-

NIH. (2016). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 26(21), 5235-5240. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

-

NIH. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 935–942. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3185. Retrieved from [Link]

-

ResearchGate. (2021). Thermal Degradation of Piperazine Blends with Diamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

ResearchGate. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(4), 1845-1856. Retrieved from [Link]

-

ResearchGate. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(9), 935-942. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

ResearchGate. (2023). Structural and spectroscopic characterization, electronic properties, and biological activity of the 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate. Journal of Molecular Structure, 1282, 135216. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Applied Sciences, 13(11), 6439. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to 4-(4-Methoxyphenyl)piperazine-1-carboxamide Analogs and Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-methoxyphenyl)piperazine-1-carboxamide core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides an in-depth exploration of its structural analogs and derivatives, moving beyond a mere catalog of compounds to a causal analysis of their design, synthesis, and biological evaluation. We will dissect the intricate structure-activity relationships that govern their efficacy in oncology, central nervous system disorders, and inflammatory conditions. This document is designed to serve as a comprehensive resource, integrating established synthetic protocols, field-proven biological assays, and critical insights into the ADME/Tox profiles of this promising class of molecules.

The Core Moiety: Physicochemical Properties and Synthetic Overview

The this compound scaffold is characterized by a central piperazine ring, substituted at the N1 position with a carboxamide group and at the N4 position with a 4-methoxyphenyl group. The methoxy group at the para position of the phenyl ring is a key feature, influencing the molecule's electron density, lipophilicity, and metabolic stability. The core itself is a versatile building block, readily synthesized through several established routes.

A common and efficient method involves the reaction of 1-(4-methoxyphenyl)piperazine with an isocyanate or a carbamoyl chloride. Alternatively, a one-pot synthesis can be employed starting from diethanolamine, which is first converted in situ to a bis(2-haloethyl)amine derivative and then reacted with p-anisidine[1].

Structural Analogs and Derivatives: A Gateway to Diverse Pharmacology

The true potential of the this compound scaffold is unlocked through the systematic modification of its three key components:

-

The Carboxamide (N1) Substituent: Variation at this position allows for the introduction of a wide range of functional groups, influencing the molecule's polarity, hydrogen bonding capacity, and interaction with specific receptor pockets.

-

The Piperazine Ring: While less commonly modified, conformational constraints or the introduction of substituents on the piperazine ring can impact the overall topology and receptor fit.

-

The 4-Methoxyphenyl (N4) Moiety: Alterations to this aromatic ring, including the position of the methoxy group or its replacement with other substituents, can significantly affect selectivity and potency for various targets.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Anticancer Activity

Derivatives of the 4-(methoxyphenyl)piperazine core have emerged as a promising class of anticancer agents, with activity demonstrated against a range of cancer cell lines[2][3][4]. The mechanism of action is often multifaceted, including the induction of cell cycle arrest and apoptosis[5][6].

Key SAR Insights:

-

Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is critical for anticancer potency. Hybrid molecules incorporating other pharmacophores, such as quinazolines or thienopyrazines, have shown significant activity[2][5]. For instance, a 2-alkoxythieno[2,3-b]pyrazine-3-yl group at this position led to a lead compound, DGG200064, which induces G2/M arrest in colon cancer cells[5].

-

Arylpiperazine Moiety: The substitution pattern on the phenyl ring of the piperazine moiety influences both potency and selectivity. While the 4-methoxy substitution is common, analogs with 2-methoxy or 3-methoxy groups have also demonstrated significant anticancer effects[7].

| Compound Class | R Group on Carboxamide | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinazoline-piperazine hybrids | Substituted quinazoline | PC3, MGC803, A375, A549 | 1.3 - 2.9 | G0/G1 arrest, ERK1/2 and p38 inhibition | [2][6] |

| Thienopyrazine-piperazine carboxamides | 2-alkoxythieno[2,3-b]pyrazine | HCT116 | < 1 | G2/M arrest | [5] |

| Phenylaminocarbonyl-piperazines | Substituted benzoyl | MCF7, A549 | Selective cytotoxicity | Not specified | [3] |

Anti-inflammatory and Analgesic Properties

The piperazine scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents[8][9][10]. Derivatives of 4-(methoxyphenyl)piperazine have been investigated for their potential to modulate inflammatory pathways and alleviate pain.

Key SAR Insights:

-

The introduction of a pyrazole moiety, often linked to the piperazine nitrogen, has been a successful strategy in designing potent anti-inflammatory and analgesic compounds[8][9][11].

-

The analgesic effects of some derivatives are suggested to be mediated, at least in part, through the serotonergic pathway[8].

Central Nervous System (CNS) Activity

Arylpiperazines are renowned for their interactions with various CNS receptors, particularly dopamine and serotonin receptors. While much of the research has focused on the 2-methoxyphenyl isomer due to its high affinity for the 5-HT1A receptor, the principles are applicable to the broader class of methoxyphenylpiperazine derivatives. These compounds have been explored for their potential in treating a range of neurological and psychiatric disorders.

Key SAR Insights:

-

The nature of the substituent on the carboxamide nitrogen and the length of the alkyl chain connecting it to the piperazine ring are crucial for affinity and selectivity towards dopamine D2 and D3 receptors.

-

An extended and more linear conformation in the aliphatic or aryl spacers is often critical for dopamine D3 receptor selectivity.

Enzyme Inhibition

Recent studies have highlighted the potential of 4-(hydroxyphenyl)piperazine-1-carboxamide derivatives as potent tyrosinase inhibitors[5]. This opens up a new avenue for the therapeutic application of this scaffold in dermatological conditions related to hyperpigmentation.

Key SAR Insights for Tyrosinase Inhibition:

-

Hydrophobic ortho-substituents on the aroyl moiety of the carboxamide significantly enhance inhibitory activity.

-

The 4-hydroxyphenyl group appears to be a key pharmacophoric feature for tyrosinase inhibition, suggesting that O-demethylated metabolites of 4-methoxyphenyl derivatives could also be active.

ADME/Tox Profile: A Critical Consideration

The drug-like properties of any new chemical entity are paramount for its successful development. For 4-(methoxyphenyl)piperazine derivatives, a key metabolic pathway is the O-demethylation of the methoxy group.

-

Metabolism: In vivo studies in rats and in vitro studies with human liver microsomes have shown that 1-(4-methoxyphenyl)piperazine is primarily metabolized to 1-(4-hydroxyphenyl)piperazine through O-demethylation[1][7]. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6[1][7]. This has significant implications for potential drug-drug interactions and inter-individual variability in metabolism.

-

Toxicity: While comprehensive toxicity data for the this compound scaffold is limited, toxicological analysis of the parent compound, 1-(4-methoxyphenyl)piperazine, has been described, primarily in the context of its use as a designer drug[12]. As with any CNS-active compound, off-target effects and potential for cardiotoxicity should be carefully evaluated during preclinical development.

Experimental Protocols

General Synthetic Procedure for this compound Derivatives

This protocol is a generalized procedure based on common methods reported in the literature[13].

-

Dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add a base (e.g., triethylamine, diisopropylethylamine, 1.5 eq.) to the solution and stir at room temperature.

-

Add the desired isocyanate or carbamoyl chloride (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic effects of the synthesized compounds.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the diverse pharmacological activities of its derivatives make it a highly attractive starting point for the development of new therapeutic agents. Future research in this area should focus on a more comprehensive evaluation of the ADME/Tox properties of novel analogs, including their potential for CYP-mediated drug interactions. Furthermore, the exploration of this scaffold against a broader range of biological targets, guided by computational modeling and high-throughput screening, is likely to uncover new and exciting therapeutic opportunities. The insights and protocols provided in this guide are intended to facilitate these future endeavors and accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

References

-

KE, C., TANG, N., HU, Y., & WANG, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

-

Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

-

Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. [Link]

-

Tanaka, H., et al. (2000). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Japanese journal of pharmacology, 83(4), 307-316. [Link]

-

Kim, J., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b] pyrazin-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules, 27(8), 2567. [Link]

-

Gattuso, G., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl) piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305. [Link]

-

de Oliveira, R. L., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 145-152. [Link]

-

Song, H., et al. (2014). Synthesis and anticancer activities of 4-(4-substituted piperazin)-5, 6, 7-trialkoxy quinazoline derivatives. European journal of medicinal chemistry, 79, 322-330. [Link]

-

Rojas-Algarra, M., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 16(12), 1729. [Link]

-

Song, H., et al. (2014). Synthesis and anticancer activities of 4-(4-substituted piperazin)-5, 6, 7-trialkoxy quinazoline derivatives. European journal of medicinal chemistry, 79, 322-330. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2018). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Journal of Pharmacy and Pharmacology, 70(6), 833-842. [Link]

-

Sharma, P. C., & Kumar, A. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical biology & drug design, 105(3), e70077. [Link]

-

Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of medicinal chemistry, 22(5), 554-559. [Link]

-

Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 798(2), 333-342. [Link]

Sources

- 1. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 12. Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

The 4-(4-Methoxyphenyl)piperazine-1-carboxamide Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Within this class, the 4-(Aryl)piperazine-1-carboxamide framework has emerged as a particularly versatile pharmacophore. This technical guide provides a detailed exploration of the biological activities associated with the 4-(4-Methoxyphenyl)piperazine-1-carboxamide core and its structural analogs. We delve into its profound interactions with key G-protein coupled receptors (GPCRs), primarily focusing on the dopaminergic and serotonergic systems, which are critical targets for neurological and psychiatric disorders. This document synthesizes data from numerous studies to elucidate the structure-activity relationships (SAR) that govern receptor affinity and selectivity. Furthermore, we provide standardized experimental protocols for synthesis and in vitro evaluation, offering a practical framework for researchers. The guide culminates with a discussion of preclinical metabolic considerations, positioning this scaffold as a continuing source of high-value lead compounds for drug discovery.

Introduction: The Prominence of the Arylpiperazine Carboxamide Scaffold

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a privileged structure in drug development, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[1][2] Its ability to be substituted at the N1 and N4 positions allows for precise three-dimensional orientation of various pharmacophoric elements, enabling tailored interactions with biological targets.

The this compound structure represents a specific and highly influential embodiment of this scaffold. It combines the well-established arylpiperazine motif, known for its high affinity for aminergic GPCRs, with a carboxamide linker that provides a critical hydrogen bonding capability and conformational constraint. This guide will systematically dissect the biological profile of this core structure, focusing on its role as a modulator of key neurotransmitter systems and the nuanced structural modifications that fine-tune its activity.

Core Pharmacological Profile: A Multi-Receptor Ligand

Derivatives built upon the 4-(Aryl)piperazine-1-carboxamide scaffold exhibit a rich pharmacology, frequently demonstrating high affinity for multiple receptor systems. The specific substitution pattern on the aryl ring (e.g., ortho- vs. para-methoxy) and the nature of the group attached to the carboxamide nitrogen are principal determinants of the ultimate receptor selectivity profile.

Dopaminergic System Modulation (Dopamine D₂ and D₃ Receptors)

The dopamine D₃ receptor has become an intense focus for therapeutic development, particularly for neuropsychiatric conditions like addiction and schizophrenia.[3] Due to its high sequence homology with the D₂ receptor, achieving selectivity has been a significant challenge. The 4-phenylpiperazine class of compounds has proven to be a fertile ground for the discovery of potent and selective D₃ receptor ligands.[3][4]

Numerous studies have demonstrated that N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides can act as potent D₃ receptor ligands.[5][6] Modifications to the terminal aryl carboxamide and the linker length are crucial for optimizing both affinity and selectivity over the D₂ receptor subtype.[5] For instance, the introduction of rigid aryl acrylamide derivatives has been shown to yield compounds with nanomolar D₃ affinity and over 150-fold selectivity versus the D₂ receptor.[5][6]

Table 1: Representative Dopamine Receptor Binding Affinities

| Compound ID | Structure (Core Moiety) | Target | Kᵢ (nM) | D₂/D₃ Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| Compound 38 (ST 280) | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD₃ | 0.5 | 153 | [5][6] |

| hD₂L | 76.4 | [5][6] | |||

| Derivative 8j | N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamide | hD₃ | 2.6 | >1000 | [4] |

| Derivative 8d | N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-aryl carboxamide | hD₃ | - | >1000 |[4] |

The mechanism of action for D₂-like receptors, including D₃, involves coupling to the Gαi subunit of the heterotrimeric G-protein complex. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Caption: Key Structure-Activity Relationship points.

Experimental Protocols & Methodologies

To ensure reproducibility and validity, standardized protocols are essential. The following sections detail representative methods for the synthesis and in vitro evaluation of novel 4-(Aryl)piperazine-1-carboxamide derivatives.

General Synthesis Pathway

The most common and robust method for synthesizing these compounds is through the acylation of the corresponding N-arylpiperazine with a suitable carboxylic acid derivative.

Protocol 4.1.1: Synthesis via Acyl Chloride

-

Reactant Preparation : Dissolve 1.0 equivalent of 1-(4-methoxyphenyl)piperazine and 1.5 equivalents of a hindered base (e.g., N,N-diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., Dimethylformamide, DMF) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cooling : Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Acylation : Add 1.0 equivalent of the desired benzoyl chloride derivative dropwise to the stirred solution.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.

-

Workup : Quench the reaction by adding deionized water. Extract the aqueous mixture with an organic solvent like Ethyl Acetate (3x volume).

-

Purification : Wash the combined organic phases with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product : Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: General synthesis workflow for arylpiperazine carboxamides.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This protocol is designed to be self-validating through the inclusion of appropriate controls.

Protocol 4.2.1: Competitive Radioligand Binding Assay (e.g., for D₃ Receptor)

-

Materials :

-

Cell membranes expressing the human D₃ receptor (hD₃R).

-

Radioligand (e.g., ¹²⁵I-IABN). [4] * Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compounds (serial dilutions).

-

Non-specific binding (NSB) control: A high concentration of a known D₃ antagonist (e.g., Spiperone).

-

Total binding control: Vehicle (e.g., DMSO).

-

96-well plates and a cell harvester.

-

-

Procedure :

-

To each well of a 96-well plate, add:

-

25 µL of assay buffer.

-

25 µL of test compound dilution (or NSB control or vehicle).

-

50 µL of radioligand at a concentration near its Kₔ.

-

100 µL of cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the free.

-

Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis :

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Preclinical Considerations: Metabolism and Pharmacokinetics

The in vivo disposition of a drug candidate is as important as its potency. For arylpiperazine derivatives, metabolism is a key consideration. Studies on the closely related designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) have shown that it is primarily metabolized via O-demethylation to 1-(4-hydroxyphenyl)piperazine. [7]This reaction is catalyzed predominantly by the polymorphic human cytochrome P450 enzyme, CYP2D6. [7] This finding has critical implications for drug development:

-

Pharmacogenetic Variability : CYP2D6 is highly polymorphic in the human population, leading to poor, intermediate, extensive, and ultra-rapid metabolizer phenotypes. This can cause significant inter-individual variability in drug exposure and response.

-

Drug-Drug Interactions (DDIs) : Co-administration with potent CYP2D6 inhibitors (e.g., quinidine, bupropion) can significantly increase plasma concentrations of the parent drug, potentially leading to adverse effects. [7] Therefore, early in vitro metabolic profiling of any new this compound derivative is essential to characterize its metabolic fate and potential for DDIs.

Conclusion and Future Directions